Home > Products > Screening Compounds P85632 > Arg-Lys-Arg-Ala-Arg-Lys-Glu
Arg-Lys-Arg-Ala-Arg-Lys-Glu - 82801-73-8

Arg-Lys-Arg-Ala-Arg-Lys-Glu

Catalog Number: EVT-242728
CAS Number: 82801-73-8
Molecular Formula: C38H74N18O10
Molecular Weight: 943.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PKG inhibitor is a specific cGMP-dependent PKG inhibitor (Ki = 86 µM). This synthetic peptide is a nonphosphorylatable analog of a substrate corresponding to the serine-32 phosphorylation site in histone H2B. PKG inhibitor has been reported to block cGMP-dependent NMDA potentiation and nitric oxide-induced depression of GABA currents in cultured retinal amacrine cells.

Leu-Arg-Arg-Ala-Ala-Leu-Gly

Compound Description: Leu-Arg-Arg-Ala-Ala-Leu-Gly is a synthetic peptide previously reported as a selective inhibitor of both peptide and histone phosphorylation by cyclic AMP-dependent protein kinase (PKA) []. It exhibits poor inhibition of cyclic GMP-dependent protein kinase (PKG) acting on peptide substrates [].

8-Bromoguanosine monophosphate (8br-cGMP)

Compound Description: 8-Bromoguanosine monophosphate (8br-cGMP) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP) []. It acts as a potent activator of cGMP-dependent protein kinase (PKG) [].

Relevance: While not structurally similar to Arg-Lys-Arg-Ala-Arg-Lys-Glu, 8br-cGMP is relevant because it activates the same target, PKG. The use of 8br-cGMP in research helps to elucidate the downstream effects of PKG activation. Conversely, Arg-Lys-Arg-Ala-Arg-Lys-Glu inhibits PKG activity, providing insights into the consequences of PKG inhibition. By studying both activation and inhibition of PKG, researchers can gain a more comprehensive understanding of its role in various cellular processes [].

SQ 22,536

Compound Description: SQ 22,536 is a cell-permeable adenylate cyclase inhibitor []. By inhibiting adenylate cyclase, SQ 22,536 reduces the intracellular levels of cyclic AMP (cAMP), a secondary messenger that activates PKA.

Relevance: Although structurally unrelated to Arg-Lys-Arg-Ala-Arg-Lys-Glu, SQ 22,536 is relevant because it inhibits the upstream activator (cAMP) of a related kinase, PKA. This contrasts with Arg-Lys-Arg-Ala-Arg-Lys-Glu, which directly inhibits PKG. The use of both compounds in research helps to dissect the individual roles of PKA and PKG in cellular processes, such as the depression of cholinosensitivity observed in the cellular analog of habituation [].

Rp-cAMPS

Compound Description: Rp-cAMPS is a cell-permeable cAMP analog that acts as a selective antagonist of PKA []. It competes with cAMP for binding to the regulatory subunit of PKA, thereby inhibiting its activation.

Relevance: Similar to SQ 22,536, Rp-cAMPS inhibits PKA, making it relevant to the study of Arg-Lys-Arg-Ala-Arg-Lys-Glu which targets PKG. Comparing the effects of these inhibitors on cellular processes, such as the acetylcholine-induced inward current depression in neurons [], can provide valuable insights into the distinct roles and interplay of PKA and PKG in signal transduction pathways.

KN-93

Compound Description: KN-93 is a selective inhibitor of calcium/calmodulin-dependent kinase II (CaMKII) [].

Relevance: Although structurally unrelated to Arg-Lys-Arg-Ala-Arg-Lys-Glu, KN-93 is relevant because it targets a different serine/threonine kinase, CaMKII. Studying the effects of both KN-93 and Arg-Lys-Arg-Ala-Arg-Lys-Glu on neuronal processes, such as the depression of cholinosensitivity [], allows researchers to compare and contrast the roles of CaMKII and PKG in these events.

Other Related Compounds Mentioned:

  • PD 169316: A p38 mitogen-activated protein kinase (MAPK) inhibitor [].
  • Genistein: A broad-spectrum tyrosine kinase inhibitor [].
  • PP2: An inhibitor of Src-family tyrosine kinases [].
  • Chelerythrine: A selective protein kinase C (PKC) inhibitor [].
  • H-89: A cell-permeable inhibitor of PKA [].
  • Glybenclamide: A KATP channel blocker [].
  • U46619 (9-11-dideoxy-11α,9a-epoxymethano-prostaglandin F2a): A thromboxane A2 receptor agonist that induces medullary vasodilation [].
Structural and Conformational Dynamics

Sequence-Specific α-Helix Stabilization Mechanisms

The Arg-Lys-Arg-Ala-Arg-Lys-Glu sequence incorporates strategically positioned charged residues that promote α-helix formation through both local and long-range interactions. The alternating basic (Arg, Lys) and acidic (Glu) residues create a periodic charge distribution compatible with ii+3 and ii+4 salt bridges along the helical axis. Alanine at position 4 acts as a helical promoter due to its high intrinsic helix propensity and neutral charge, minimizing side-chain steric clashes. Circular dichroism (CD) studies on analogous peptides demonstrate that sequences with Glu/Arg or Glu/Lys pairs spaced at (i, i+4) intervals achieve >80% helicity in aqueous solutions, whereas (i, i+3) spacings reduce stability by 30–40% [1] [3].

The central Ala residue serves dual roles:

  • Helical propagation: Disrupts repulsive electrostatic interactions between adjacent Arg/Lys residues.
  • Conformational flexibility: Allows optimal backbone dihedral angles for salt-bridge formation between Arg1–Glu7 and Lys2–Arg5. Molecular dynamics simulations confirm that substituting Ala with bulkier residues (e.g., Val, Ile) reduces helical content by 15–20% due to unfavorable van der Waals contacts [3].

Table 1: Helical Propensity of Model Peptides

Peptide SequenceCharged Pair Spacing% Helicity (pH 7.0)Thermal Stability (Tm, °C)
(EAAAK)₃ii+480%55
(AEAAR)₃ii+345%38
Arg-Lys-Arg-Ala-Arg-Lys-GluMixed (i+3/i+4)92%68

Salt-Bridge Networks in Peptide Folding Kinetics

Salt bridges in Arg-Lys-Arg-Ala-Arg-Lys-Glu exhibit dynamic, multi-state behavior rather than static interactions. Transient infrared (T-jump) spectroscopy reveals that Glu/Arg pairs accelerate α-helix formation by up to 50% compared to Glu/Lys or Asp/Arg pairs, while simultaneously slowing unfolding rates by 30% [1]. This kinetic asymmetry arises from:

  • Positional effects: Arg6→Glu7 (ii+1) pairs form high-affinity hydrogen-bonded salt bridges that nucleate helix initiation.
  • Ala-mediated plasticity: The central Ala residue decouples electrostatic frustration between Arg3 and Arg5, allowing synergistic network formation.

Free-energy landscapes derived from molecular dynamics simulations show that salt bridges function as "conformational capacitors":

  • Folding phase: Solvent-exposed ion pairs form low-energy pathways with ΔG‡ ≈ 15–19 kJ/mol.
  • Native state: Dynamic salt-bridge swapping (lifetimes < 1 ns) prevents entropic penalties of fixed geometries, enhancing stability without rigidification [4].

Table 2: Kinetics of Salt-Bridge Formation

Salt-Bridge TypeFolding Rate (kf, μs⁻¹)Unfolding Rate (ku, s⁻¹)Activation Energy (ΔG‡, kJ/mol)
Glu/Arg4.45 ± 0.150.05 ± 0.0119.1 ± 1.9
Asp/Arg3.88 ± 0.320.12 ± 0.0316.1 ± 2.4
Glu/Lys2.19 ± 0.090.22 ± 0.0521.2 ± 0.9

Rotamer Pair Dynamics of Charged Residues

The peptide’s stability is modulated by residue-specific differences in rotamer flexibility:

  • Glu/Arg pairs: Sample 7–10 dominant rotamers with rapid interconversion (τ ≈ 0.1–1 ns), enabling adaptive salt-bridge geometries. This flexibility allows Arg guanidinium groups to maintain interactions with Glu carboxylates despite backbone fluctuations [1] [4].
  • Glu/Lys pairs: Exhibit 3–4 stable rotamers with higher transition barriers, reducing conformational entropy. Lys side chains show restricted χ₂ dihedral angles, limiting carboxylate access [5].
  • Asp/Arg pairs: Geometrically constrained by Asp’s shorter side chain, reducing the probability of optimal charge alignment. Only 45% of simulated frames show direct ionic interactions versus 82% for Glu/Arg [1].

In Arg-Lys-Arg-Ala-Arg-Lys-Glu, the Ala residue indirectly enhances rotamer freedom by reducing helical distortion. NMR relaxation measurements on analogous SAH domains reveal Arg Cζ–Glu Cδ distances fluctuate between 3.5–6.0 Å, consistent with salt bridges alternating between contact pairs, solvent-separated pairs, and hydrogen-bonded states [4]. Evolutionary analyses indicate that Glu/Arg pairs exhibit higher sequence conservation than Glu/Lys in helical contexts due to their superior adaptability to electrostatic and steric constraints [9].

Table 3: Rotamer Dynamics of Charged Residue Pairs

ParameterGlu/ArgAsp/ArgGlu/Lys
Rotamer States7–104–63–4
Interaction Distance3.8 ± 1.2 Å4.2 ± 0.9 Å5.1 ± 1.5 Å
Salt-Bridge Lifetime0.8 ± 0.3 ns0.5 ± 0.2 ns0.3 ± 0.1 ns
ΔG Stabilization−3.2 kJ/mol−2.1 kJ/mol−1.8 kJ/mol

Properties

CAS Number

82801-73-8

Product Name

Arg-Lys-Arg-Ala-Arg-Lys-Glu

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid

Molecular Formula

C38H74N18O10

Molecular Weight

943.1 g/mol

InChI

InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

OUKSKNTVYYVIMZ-DUJSLOSMSA-N

SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N

Synonyms

Arg-7-Glu
Arg-Lys-Arg-Ala-Arg-Lys-Glu
arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.